

Technical Support Center: Troubleshooting Off-Target Effects of Pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Morpholin-4-YL-pyrimidin-4-ylamine

Cat. No.: B1603518

[Get Quote](#)

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrimidine-based kinase inhibitors. This guide is designed to provide in-depth, field-proven insights into identifying, validating, and troubleshooting the off-target effects that are often encountered with this important class of molecules. As your dedicated application scientist, my goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to design self-validating experiments and interpret your results with confidence.

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors.^[1] Its ability to form key hydrogen bonds with the kinase hinge region makes it a highly effective starting point for inhibitor design. However, this same feature contributes to the primary challenge in its development: the ATP-binding pocket is highly conserved across the human kinome, creating a significant potential for off-target binding and subsequent undesired biological consequences.^{[2][3]} Understanding and mitigating these off-target effects is critical for developing selective and safe therapeutics.

This guide is structured to address your challenges in a logical, question-and-answer format, from initial observations of unexpected activity to the definitive validation of an off-target interaction.

Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses the common initial questions that arise when unexpected results appear, providing a foundational understanding for deeper troubleshooting.

Q1: I'm observing an unexpected phenotype in my cell-based assays. How do I begin to determine if it's an off-target effect?

A1: This is a critical first step in deconvoluting your results. An unexpected phenotype could stem from on-target effects that were not anticipated, off-target effects, or general compound toxicity. A systematic approach is essential.[\[4\]](#)

- Confirm On-Target Engagement: First, ensure your inhibitor is engaging the intended target in your cellular model. The Cellular Thermal Shift Assay (CETSA) is the gold standard for confirming target engagement in intact cells.[\[5\]](#)[\[6\]](#)[\[7\]](#) A positive thermal shift provides strong evidence that your compound is binding its intended target under physiological conditions.
- Use Orthogonal Tools: Compare the phenotype induced by your inhibitor with that of a structurally unrelated inhibitor known to be potent and selective for the same target.[\[4\]](#) If different chemical scaffolds produce the same phenotype, it strengthens the case for an on-target effect.
- Dose-Response Analysis: Perform a careful dose-response curve. While both on- and off-target effects can be dose-dependent, a significant divergence between the IC50 for target inhibition (biochemical) and the EC50 for the cellular phenotype can suggest that a different, potentially more potent, off-target is driving the phenotype.
- Rescue Experiments: The most definitive, though resource-intensive, method is a rescue experiment. This involves re-introducing a version of the target kinase that has been mutated to be resistant to your inhibitor. If the phenotype is reversed or prevented in the presence of the inhibitor, it is unequivocally an on-target effect.[\[4\]](#)

Q2: What are the primary strategies for identifying potential off-target kinases?

A2: Broadly, there are two complementary approaches: computational prediction and experimental screening.

- Computational (In Silico) Prediction: Before committing to expensive wet-lab experiments, computational methods can predict potential off-targets based on structural or ligand-based similarity. These methods use the 3D structure of your inhibitor to dock it against a library of kinase crystal structures or compare its chemical features to known ligands for other kinases.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#) This approach is cost-effective and can help prioritize kinases for experimental validation.
- Experimental (In Vitro) Screening: This is the most direct method. It involves screening your inhibitor against a large panel of purified kinases to empirically determine its binding or inhibitory activity. These services are offered by specialized companies and provide a comprehensive view of your compound's selectivity profile across the kinome.[\[12\]](#)[\[13\]](#)

Q3: What is the difference between biochemical and cell-based selectivity assays, and when should I use each?

A3: Both assay types are crucial, but they answer different questions.

- Biochemical Assays (e.g., in vitro kinase panels) measure the direct interaction between your inhibitor and a purified kinase enzyme.[\[14\]](#) They are "clean" systems that determine intrinsic potency (IC₅₀) or binding affinity (K_d) without the complexities of a cellular environment. Use these first to understand the fundamental selectivity profile of your compound and identify all potential off-targets.[\[12\]](#)[\[13\]](#)
- Cell-Based Assays (e.g., CETSA, phospho-flow cytometry) measure the effect of your inhibitor in a living cell. These assays account for crucial factors like cell permeability, efflux pumps, and intracellular ATP concentrations, which can dramatically affect a compound's functional potency.[\[12\]](#) Use these second to validate that a biochemically-identified off-target is actually engaged in a relevant cellular context.

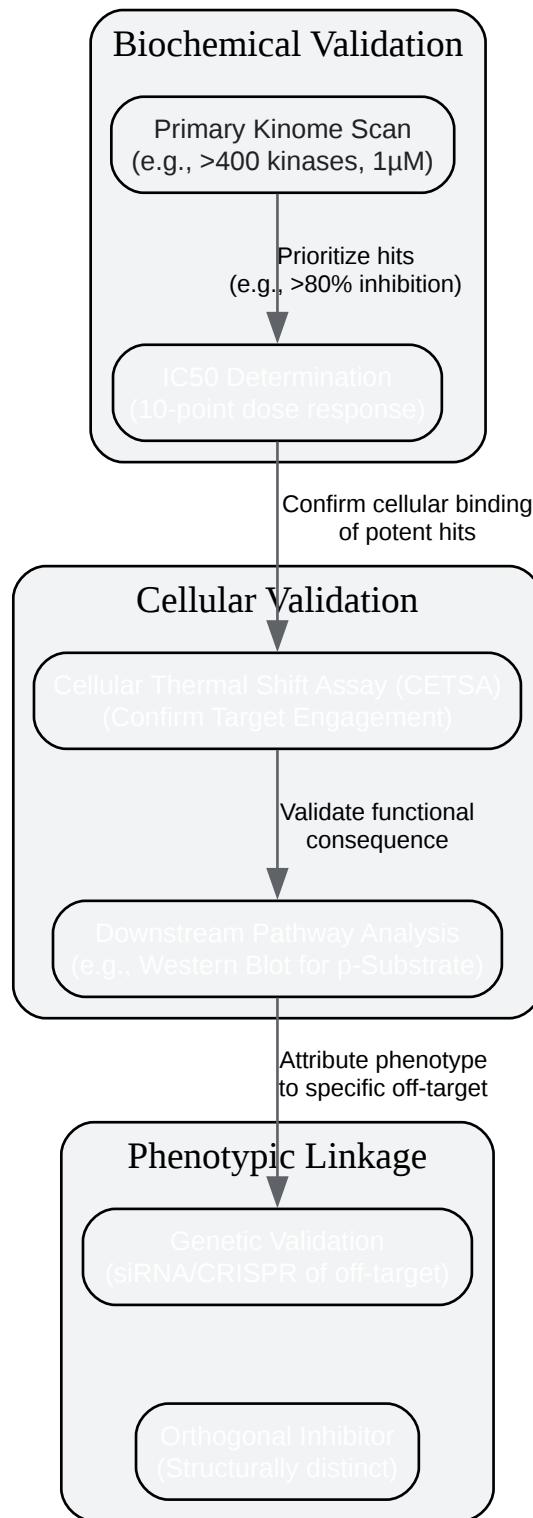
A compound may be potent against a kinase in a biochemical assay but show no activity in cells due to poor permeability, or vice-versa if it is a pro-drug that requires metabolic activation. Both data sets are required for a complete picture.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed workflows and protocols to address specific, complex experimental challenges.

Guide 1: My kinase scan is back and shows multiple potential off-targets. How do I prioritize and validate these hits?

Receiving a kinase scan report with multiple hits can be daunting. The key is a systematic process of triage and validation to focus on the most biologically relevant off-targets.


Step 1: Interpret the Primary Screening Data

Kinome profiling data is typically presented as "% Inhibition" at a single high concentration (e.g., 1 or 10 μ M) or as binding affinities (Kd).[15][16]

- Prioritize by Potency: Rank the hits by the strength of the interaction. A kinase inhibited by >90% is a higher priority than one inhibited by 50%. For Kd values, a lower number indicates tighter binding and higher priority.
- Consider Biological Context: Cross-reference the hit list with the biology of your system. Is a particular off-target kinase known to be highly expressed in your cell model? Is it part of a pathway known to produce the phenotype you're observing? This biological filter is crucial for focusing your efforts.
- Assess Structural Similarity: Group the off-target hits by kinase family. If your inhibitor hits multiple members of the same family, it suggests a specific binding mode that may be exploited or engineered out through medicinal chemistry.

Step 2: The Hit Validation Workflow

The goal is to move from a broad list of potential off-targets to a shortlist of confirmed interactions in a relevant biological system.

[Click to download full resolution via product page](#)

Caption: Workflow for validating off-target kinase inhibitor hits.

Experimental Protocol: IC50 Determination for Off-Target Kinases

This biochemical assay is the first validation step to confirm the potency of your inhibitor against the hits from your primary screen.[\[14\]](#)

Objective: To measure the half-maximal inhibitory concentration (IC50) of your compound against a purified off-target kinase.

Materials:

- Purified, active recombinant kinase for the off-target of interest.
- Specific peptide or protein substrate for the kinase.
- [γ -³²P]ATP or [γ -³³P]ATP (for radiometric assays) or commercial assay kit (e.g., ADP-Glo™, Z'-LYTE™).
- Kinase reaction buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES).
- Your pyrimidine kinase inhibitor, serially diluted in DMSO.
- Microtiter plates (384-well recommended for efficiency).
- Plate reader or scintillation counter appropriate for your detection method.

Procedure:

- Compound Preparation: Prepare a 10-point, 3-fold serial dilution of your inhibitor in DMSO. A typical starting concentration might be 100 μ M.
- Reaction Setup: In each well of the microtiter plate, combine the kinase reaction buffer, the purified kinase enzyme, and the specific substrate.
- Inhibitor Addition: Add a small, equal volume of your diluted inhibitor to each well. Include DMSO-only wells as a "no inhibition" (100% activity) control and wells with no enzyme as a "background" control.

- **Initiate Reaction:** Start the kinase reaction by adding ATP. For competitive inhibitors, the concentration of ATP is critical. Assays are often run at the K_m value for ATP for that specific kinase to allow for standardized comparison.[13]
- **Incubation:** Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction remains in the linear range.
- **Detection:** Stop the reaction and quantify the amount of phosphorylated substrate using your chosen method (e.g., capture on a filter and scintillation counting for radiometric assays, or adding detection reagents and measuring luminescence/fluorescence for kit-based assays).
- **Data Analysis:** Subtract the background reading, normalize the data to your "no inhibition" control, and plot the % inhibition versus the log of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method to verify that your inhibitor binds to a suspected off-target protein within the complex environment of an intact cell or tissue lysate.[6][17][18] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.

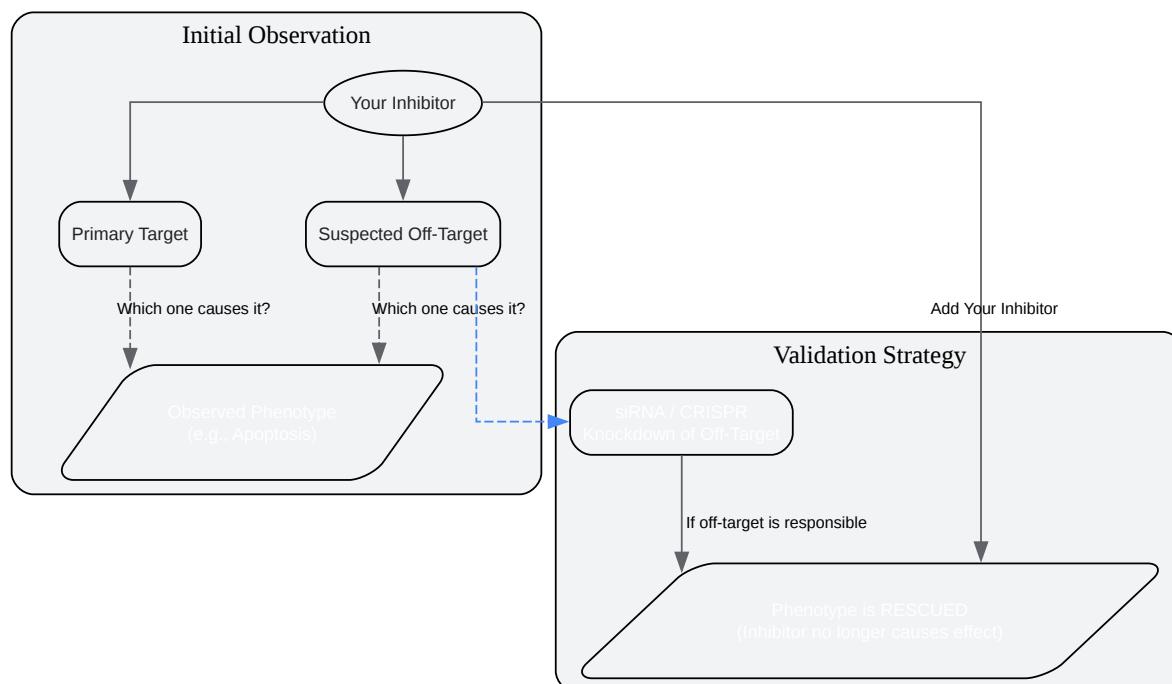
Objective: To detect a thermal shift in the melting curve of a suspected off-target kinase upon inhibitor treatment in cells.

Materials:

- Cell line expressing the off-target kinase.
- Your pyrimidine kinase inhibitor and DMSO (vehicle control).
- Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.
- Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles).
- PCR machine or heat blocks for temperature gradient.
- Centrifuge capable of high speeds.

- SDS-PAGE and Western blotting reagents.
- A specific antibody that recognizes the off-target kinase.

Procedure:


- **Cell Treatment:** Treat cultured cells with your inhibitor at a saturating concentration (e.g., 10-20x cellular EC50) and a parallel culture with DMSO (vehicle) for 1-2 hours.
- **Harvest and Lyse:** Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors. Lyse the cells using a gentle method like three freeze-thaw cycles to release soluble proteins.
- **Clarify Lysate:** Centrifuge the lysate at high speed (e.g., 20,000 x g) to pellet cell debris. Collect the supernatant containing the soluble proteome.
- **Thermal Challenge:** Aliquot the lysate from both treated and vehicle samples into separate PCR tubes. Use a PCR machine to heat the aliquots across a temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute hold at room temperature.
- **Separate Aggregates:** After heating, denatured and aggregated proteins are insoluble. Centrifuge all tubes at high speed again to pellet these aggregates.
- **Analyze Soluble Fraction:** Carefully collect the supernatant from each tube. This fraction contains the proteins that remained soluble at each temperature.
- **Western Blotting:** Analyze the soluble fractions by SDS-PAGE and Western blot, using an antibody specific for the off-target kinase.
- **Data Analysis:** Quantify the band intensity for the off-target protein at each temperature for both the treated and vehicle samples. Plot the % of soluble protein remaining versus temperature. A shift of the melting curve to a higher temperature in the inhibitor-treated sample confirms target engagement.[\[7\]](#)

Guide 2: How do I definitively link a specific off-target kinase to an observed cellular phenotype?

Even after confirming cellular target engagement with CETSA, you need to prove that the interaction with that specific off-target is responsible for the phenotype. This requires disentangling its effects from those of the primary target and any other off-targets.

The Logic of Phenotypic Deconvolution

The core principle is to modulate the expression or activity of the suspected off-target kinase and observe if it alters the cellular response to your inhibitor.

[Click to download full resolution via product page](#)

Caption: Logic for linking an off-target to a cellular phenotype.

Experimental Protocol: siRNA Knockdown for Off-Target Validation

Objective: To determine if reducing the expression of a suspected off-target kinase rescues or diminishes the cellular phenotype caused by your inhibitor.

Materials:

- Cell line of interest.
- Validated siRNA oligonucleotides targeting the off-target kinase (at least two different ones are recommended) and a non-targeting (scramble) control siRNA.
- Lipid-based transfection reagent (e.g., Lipofectamine).
- Opti-MEM or other serum-free medium.
- Your pyrimidine kinase inhibitor.
- Reagents for your specific phenotype assay (e.g., Caspase-Glo for apoptosis, MTT or CellTiter-Glo for viability).
- Reagents for Western blotting to confirm protein knockdown.

Procedure:

- Transfection: Plate cells so they are 30-50% confluent at the time of transfection. Prepare siRNA-lipid complexes in serum-free medium according to the transfection reagent manufacturer's protocol. Add the complexes to the cells and incubate for 4-6 hours before replacing with normal growth medium.
- Incubation for Knockdown: Allow cells to grow for 48-72 hours. This period is required for the siRNA to take effect and for the existing protein to be degraded. The optimal time should be determined empirically.
- Confirm Knockdown: At the end of the incubation period, harvest a parallel set of plates (one for each siRNA and control) and perform a Western blot to confirm that the protein level of

the off-target kinase is significantly reduced in the siRNA-treated cells compared to the scramble control. This step is absolutely critical for data interpretation.

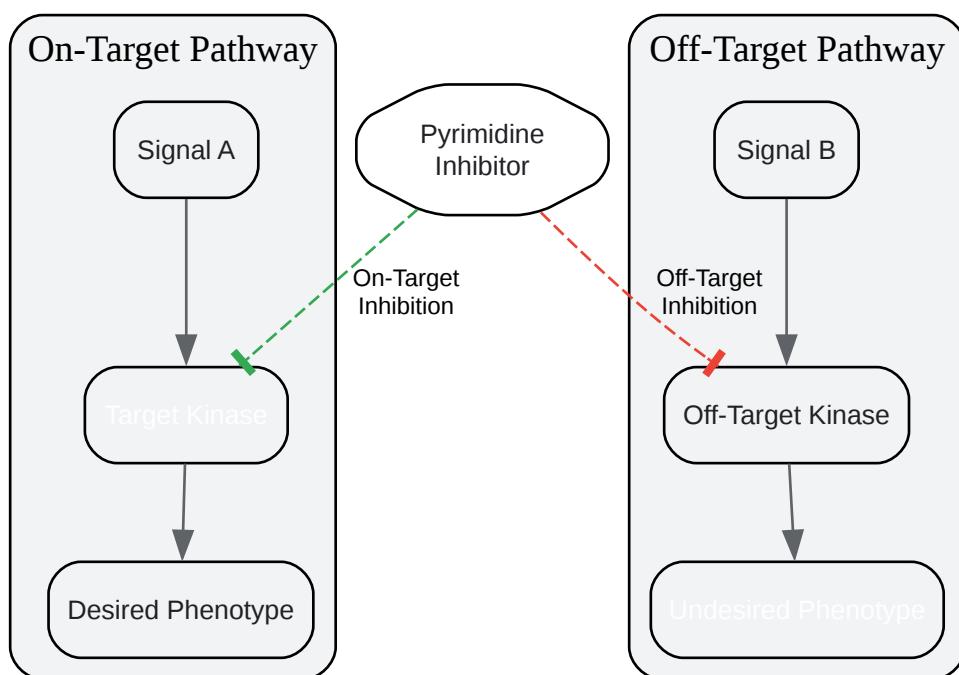
- Inhibitor Treatment: Re-plate the transfected cells for your phenotype assay. Allow them to adhere, then treat with your pyrimidine inhibitor (and vehicle control) at a concentration known to cause the phenotype.
- Assess Phenotype: After the appropriate treatment duration, perform your cellular assay (e.g., measure apoptosis or viability).
- Data Analysis: Compare the magnitude of the phenotype in the scramble control-treated cells versus the siRNA-knockdown cells. If the phenotype is significantly reduced or absent in the cells where the off-target has been knocked down, it provides strong evidence that your inhibitor causes the effect by acting on this specific off-target.[4]

Part 3: Key Methodologies & Data Interpretation

Choosing the right platform for selectivity profiling is a critical decision. The table below summarizes the key features of common approaches.

Table 1: Comparison of Major Kinome Profiling Platforms

Feature	KINOMEscan® (Binding Assay)	In Vitro Enzymatic Assays	Kinobeads / MIBs (Chemical Proteomics)
Principle	Active site-directed competition binding assay. Measures displacement of a reference ligand.[19]	Measures the inhibition of substrate phosphorylation by the kinase.[13][14]	Affinity capture of kinases from a cell lysate onto beads coated with broad-spectrum inhibitors, followed by MS.[20][21][22]
Readout	Dissociation constant (Kd) or % Inhibition.	Half-maximal inhibitory concentration (IC50).	Relative protein abundance (identifies binders).
Throughput	High (panels of >450 kinases available).	High (panels of >300 kinases available).	Lower; more complex workflow.
ATP Dependence	ATP-independent. Measures true thermodynamic binding.[19]	ATP-dependent. IC50 values can vary with ATP concentration. [23]	ATP-dependent (binding is often in an ATP-competitive manner).
Pros	Highly quantitative and reproducible. Can detect non-enzymatic binders. Broad coverage.	Direct measure of functional inhibition. Well-established methodology.	Performed in a more physiological context (cell lysate). Can identify novel or unexpected binders. [21]
Cons	Does not directly measure functional inhibition. Requires recombinant enzymes.	May not detect allosteric inhibitors or those that bind to inactive states. Requires active enzymes and known substrates.[23][24]	Less quantitative for affinity. Can be biased by the inhibitors on the beads. Complex data analysis.
Best For	Initial, broad selectivity profiling	Confirming functional inhibition of primary	Target deconvolution in phenotypic screens;


and SAR studies.

hits.

identifying targets in a complex biological sample.

Visualizing On-Target vs. Off-Target Effects

Understanding how inhibitors interact with signaling networks is key. Off-target inhibition can lead to unexpected pathway activation or inhibition, complicating data interpretation.[\[25\]](#)

[Click to download full resolution via product page](#)

Caption: On-target vs. off-target inhibition of signaling pathways.

References

- Xie, L., et al. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Robles, A. J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. *ACS Chemical Biology*. [\[Link\]](#)
- Wikipedia. (n.d.). Cellular thermal shift assay. Wikipedia. [\[Link\]](#)
- Subramanian, V., et al. (2012). Computational Modeling of Kinase Inhibitor Selectivity. *ACS Medicinal Chemistry Letters*. [\[Link\]](#)

- Al-Amin, R. A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. *Analytical Chemistry*. [\[Link\]](#)
- Subramanian, V., et al. (2012). Computational Modeling of Kinase Inhibitor Selectivity. *ACS Medicinal Chemistry Letters*. [\[Link\]](#)
- Bih-Hwa, S., et al. (2017). High-Throughput Phenotypic Screening of Kinase Inhibitors to Identify Drug Targets for Polycystic Kidney Disease. *SLAS Discovery*. [\[Link\]](#)
- Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. *Annual Review of Pharmacology and Toxicology*. [\[Link\]](#)
- IntelliCyt. (2019).
- Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. *Methods in Molecular Biology*. [\[Link\]](#)
- ResearchGate. (2014). Computational off-target profiling of known kinase inhibitors.
- Johnson, J. L., et al. (2017). Recent advances in methods to assess the activity of the kinome. *F1000Research*. [\[Link\]](#)
- Ciatto, C., et al. (2013). Computational methods for analysis and inference of kinase/inhibitor relationships. *Frontiers in Genetics*. [\[Link\]](#)
- Fox Chase Cancer Center. (n.d.). Multi-Analyte Columns – Generating a Kinome Profile for Cancer Therapy. *Fox Chase Cancer Center*. [\[Link\]](#)
- Gautam, P., et al. (2019). Phenotypic screening combined with machine learning for efficient identification of breast cancer-selective therapeutic targets. *Cell Chemical Biology*. [\[Link\]](#)
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. *Reaction Biology*. [\[Link\]](#)
- Asquith, C. R. M., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. *Journal of Medicinal Chemistry*. [\[Link\]](#)
- Diks, S. H., & Peppelenbosch, M. P. (2004). Kinome Profiling. *Journal of Cellular Signaling*. [\[Link\]](#)
- Patricelli, M. P. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. *ACS Chemical Biology*. [\[Link\]](#)
- van der Kaaden, M., et al. (2009). Phenotypic kinase inhibitor screening: A systems biology approach to drug discovery. *Cancer Research*. [\[Link\]](#)
- Jacoby, E. (2017). The Interplay of Kinase Broad Profiling and Phenotypic Screening. *YouTube*. [\[Link\]](#)
- White, F. M., & Yu, J. (2011). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. *Discovery Medicine*. [\[Link\]](#)

- Diks, S. H., et al. (2010). Kinome Profiling of Clinical Cancer Specimens. *Cancer Research*. [\[Link\]](#)
- van der Worp, H. B., et al. (2010). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. *Chemistry & Biology*. [\[Link\]](#)
- Fedorov, O., et al. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. *Methods in Molecular Biology*. [\[Link\]](#)
- Ti, C., et al. (2018).
- ResearchGate. (2014). Off-target identification of kinase drug candidates.
- Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. *Biochemical Journal*. [\[Link\]](#)
- Fallah, F., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. *RSC Medicinal Chemistry*. [\[Link\]](#)
- Berginski, M. E., et al. (2023). Integrated single-dose kinase profiling data is predictive of cancer cell line sensitivity to kinase inhibitors.
- Chodera Lab. (2016). Kinase inhibitor selectivity and design. Chodera Lab // MSKCC. [\[Link\]](#)
- van Vlijmen, H., et al. (2016).
- The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [\[Link\]](#)
- Vera, J., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. *Physical Biology*. [\[Link\]](#)
- Tanimura, S., & Takeda, K. (2017). Encountering unpredicted off-target effects of pharmacological inhibitors. *The Journal of Biochemistry*. [\[Link\]](#)
- DiscoveRx. (n.d.).
- ResearchGate. (2009). Biochemical target selectivity of pyrazolopyrimidine inhibitors.
- Bamborough, P., et al. (2008). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. *Expert Opinion on Drug Discovery*. [\[Link\]](#)
- Scott, J. S., et al. (2017). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. *ACS Medicinal Chemistry Letters*. [\[Link\]](#)
- Johnson, C. N. (2020). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. *Molecules*. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pubs.acs.org [pubs.acs.org]
- 2. Phenotypic screening combined with machine learning for efficient identification of breast cancer-selective therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 7. annualreviews.org [annualreviews.org]
- 8. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Computational Modeling of Kinase Inhibitor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. chayon.co.kr [chayon.co.kr]
- 20. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]

- 22. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. [pubs.acs.org](#) [pubs.acs.org]
- 24. Kinase inhibitor selectivity profiling using differential scanning fluorimetry. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 25. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Troubleshooting Off-Target Effects of Pyrimidine Kinase Inhibitors]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1603518#troubleshooting-off-target-effects-of-pyrimidine-kinase-inhibitors>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com